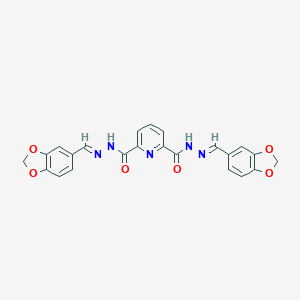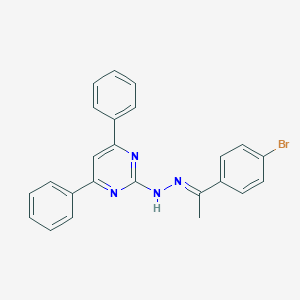
N'~2~,N'~6~-bis(1,3-benzodioxol-5-ylmethylene)-2,6-pyridinedicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'~2~,N'~6~-bis(1,3-benzodioxol-5-ylmethylene)-2,6-pyridinedicarbohydrazide, commonly referred to as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains two benzodioxole rings and a pyridine ring. The compound has a molecular formula of C~24~H~18~N~4~O~6~ and a molecular weight of 478.42 g/mol.
作用机制
The mechanism of action of BDP is not fully understood. However, studies have shown that BDP can inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. BDP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. BDP has been shown to inhibit the proliferation of cancer cells and induce apoptosis. BDP has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the degradation of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. BDP has also been shown to have antimicrobial activity against various bacteria and viruses.
实验室实验的优点和局限性
One of the major advantages of BDP is its ease of synthesis. BDP can be synthesized through a simple and efficient method, which makes it readily available for research purposes. Another advantage of BDP is its broad range of potential applications. BDP has been shown to have anticancer, antiviral, and antimicrobial activities, as well as potential therapeutic applications for neurodegenerative diseases. However, one of the limitations of BDP is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research of BDP. One potential direction is the development of BDP as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the development of BDP as an antimicrobial agent for the treatment of bacterial and viral infections. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential applications in various fields.
合成方法
BDP can be synthesized through a simple and efficient method. The synthesis of BDP involves the reaction of 2,6-pyridinedicarboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is BDP. The purity of the product can be increased through recrystallization.
科学研究应用
BDP has been studied extensively for its potential applications in various fields. One of the major applications of BDP is in the field of medicinal chemistry. BDP has been shown to exhibit anticancer, antiviral, and antimicrobial activities. BDP has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
分子式 |
C23H17N5O6 |
|---|---|
分子量 |
459.4 g/mol |
IUPAC 名称 |
2-N,6-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H17N5O6/c29-22(27-24-10-14-4-6-18-20(8-14)33-12-31-18)16-2-1-3-17(26-16)23(30)28-25-11-15-5-7-19-21(9-15)34-13-32-19/h1-11H,12-13H2,(H,27,29)(H,28,30)/b24-10+,25-11+ |
InChI 键 |
ROKIARIAWUNMLZ-JTZQCBLNSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=NC(=CC=C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)


![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)



![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
